Cas no 2394900-16-2 (3-({5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-yl}carbamoyl)benzene-1-sulfonyl fluoride)

3-({5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-yl}carbamoyl)benzene-1-sulfonyl fluoride is a sulfonyl fluoride derivative featuring an imidazopyridine carbamoyl moiety. This compound is of interest in medicinal chemistry and chemical biology due to its potential as a covalent inhibitor, leveraging the electrophilic reactivity of the sulfonyl fluoride group for selective protein modification. Its structural framework allows for targeted interactions with nucleophilic residues, making it a valuable tool for probing enzyme active sites or developing irreversible inhibitors. The imidazopyridine scaffold may further enhance binding affinity and selectivity. This compound is suited for research applications in drug discovery and mechanistic studies, where covalent modulation of biological targets is desired.
3-({5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-yl}carbamoyl)benzene-1-sulfonyl fluoride structure
2394900-16-2 structure
Product Name:3-({5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-yl}carbamoyl)benzene-1-sulfonyl fluoride
CAS No:2394900-16-2
MF:C14H14FN3O3S
MW:323.342665195465
CID:5674254
PubChem ID:165767050
Update Time:2025-06-12

3-({5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-yl}carbamoyl)benzene-1-sulfonyl fluoride Chemical and Physical Properties

Names and Identifiers

    • Z2759864921
    • 2394900-16-2
    • 3-({5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-yl}carbamoyl)benzene-1-sulfonyl fluoride
    • EN300-26611444
    • Inchi: 1S/C14H14FN3O3S/c15-22(20,21)12-3-1-2-10(8-12)14(19)17-11-4-6-18-7-5-16-13(18)9-11/h1-3,5,7-8,11H,4,6,9H2,(H,17,19)
    • InChI Key: SJHMXBSHFNZMSY-UHFFFAOYSA-N
    • SMILES: S(C1=CC=CC(=C1)C(NC1CC2=NC=CN2CC1)=O)(=O)(=O)F

Computed Properties

  • Exact Mass: 323.07399065g/mol
  • Monoisotopic Mass: 323.07399065g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 522
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 89.4Ų

3-({5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-yl}carbamoyl)benzene-1-sulfonyl fluoride Pricemore >>

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Additional information on 3-({5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-yl}carbamoyl)benzene-1-sulfonyl fluoride

Introduction to 3-({5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-yl}carbamoyl)benzene-1-sulfonyl fluoride (CAS No. 2394900-16-2)

3-({5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-yl}carbamoyl)benzene-1-sulfonyl fluoride, identified by its CAS number 2394900-16-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of imidazopyridine derivatives, which are known for their diverse biological activities and potential therapeutic applications. The structural framework of this molecule incorporates a benzene-1-sulfonyl fluoride moiety linked to an imidazopyridine core via a carbamoyl group, creating a versatile scaffold for further chemical modifications and biological investigations.

The benzene-1-sulfonyl fluoride group is a particularly intriguing feature of this compound. Sulfonyl fluorides are widely recognized for their reactivity in nucleophilic substitution reactions, making them valuable intermediates in the synthesis of sulfonamides and other pharmacologically relevant molecules. The presence of the sulfonyl fluoride in 3-({5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-yl}carbamoyl)benzene-1-sulfonyl fluoride suggests that it could serve as a precursor in the development of novel sulfonamide-based drugs. Sulfonamides are a major class of antibiotics and have also been explored for their anti-inflammatory, antiviral, and anticancer properties.

The imidazopyridine core is another critical component of this compound. Imidazopyridines are heterocyclic compounds that exhibit a broad spectrum of biological activities. They have been extensively studied for their potential in the treatment of various diseases, including cancer, infectious diseases, and neurological disorders. The imidazopyridine scaffold in 3-({5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-yl}carbamoyl)benzene-1-sulfonyl fluoride is likely to contribute to its pharmacological properties by interacting with specific biological targets such as enzymes and receptors.

Recent advancements in drug discovery have highlighted the importance of multitargeted approaches in developing effective therapies. The unique structural features of 3-({5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-yl}carbamoyl)benzene-1-sulfonyl fluoride make it a promising candidate for such an approach. The compound’s ability to simultaneously modulate multiple biological pathways could lead to synergistic effects that enhance its therapeutic efficacy. For instance, it might be designed to inhibit both an enzyme and a receptor involved in cancer progression.

In the realm of medicinal chemistry, the synthesis of novel heterocyclic compounds remains a central focus. The imidazopyridine derivative described here represents a significant contribution to this field. Its synthesis involves multi-step organic transformations that showcase the ingenuity of modern synthetic methodologies. The introduction of the carbamoyl group at the 7-position of the imidazopyridine ring and the subsequent attachment of the benzene-1-sulfonyl fluoride moiety require precise control over reaction conditions to ensure high yield and purity.

The benzene-1-sulfonyl fluoride group can be selectively displaced by various nucleophiles under appropriate conditions. This reactivity allows for further functionalization of the molecule, enabling the creation of libraries of derivatives with tailored biological properties. Such libraries are essential tools in high-throughput screening campaigns aimed at identifying lead compounds for drug development.

Current research in medicinal chemistry increasingly emphasizes the use of computational methods to guide synthetic design and predict biological activity. Molecular modeling techniques can be employed to explore how 3-({5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-yl}carbamoyl)benzene-1-sulfonyl fluoride interacts with biological targets at the molecular level. These studies can provide valuable insights into its mechanism of action and help optimize its structure for improved efficacy.

The potential applications of this compound extend beyond traditional pharmaceuticals. It could also be explored in materials science and chemical biology as a tool for studying protein-protein interactions or as a component in designing new materials with specific properties.

In conclusion,3-({5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-yl}carbamoyl)benzene-1-sulfonyl fluoride (CAS No. 2394900-16-2) is a multifaceted compound with significant promise in pharmaceutical research and development. Its unique structural features and reactivity make it a valuable building block for synthesizing novel therapeutic agents. As our understanding of biological systems continues to evolve,compounds like this one will play an increasingly important role in addressing complex diseases and improving human health.

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